N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride
CAS No.: 1638221-24-5
Cat. No.: VC7610573
Molecular Formula: C11H13ClN2S
Molecular Weight: 240.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638221-24-5 |
|---|---|
| Molecular Formula | C11H13ClN2S |
| Molecular Weight | 240.75 |
| IUPAC Name | N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H |
| Standard InChI Key | QEEBOKOKLYIMHX-UHFFFAOYSA-N |
| SMILES | CNCC1=NC(=CS1)C2=CC=CC=C2.Cl |
Introduction
Chemical and Structural Properties
Physicochemical Characteristics
-
Solubility: Limited aqueous solubility (exact values unspecified), but soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or high humidity due to the hydrochloride moiety’s hygroscopicity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via multi-step organic reactions:
-
Thiazole Ring Formation: Cyclization of α-bromoketones (e.g., 2-bromo-1-phenylethanone) with thiourea derivatives under refluxing ethanol, yielding 4-phenylthiazol-2-amine intermediates .
-
Methylamine Functionalization: The intermediate undergoes nucleophilic substitution with methylamine, followed by hydrochloride salt formation using hydrochloric acid.
A representative reaction sequence is:
Yield Optimization: Use of microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating, achieving yields of 75–85% .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key steps include:
-
Automated Purification: Chromatography and recrystallization from ethanol/water mixtures ensure >98% purity.
-
Quality Control: HPLC and NMR spectroscopy validate batch consistency, critical for pharmaceutical applications .
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates selective cytotoxicity against cancer cells by inhibiting cyclin-dependent kinase 9 (CDK9), a regulator of transcription elongation. Key findings:
-
IC: 7 nM against CDK9, with >80-fold selectivity over CDK2 .
-
Apoptosis Induction: In chronic lymphocytic leukemia (CLL) cells, it reduces Mcl-1 (an antiapoptotic protein) levels by 70% at 100 nM, triggering caspase-3 activation .
-
Therapeutic Window: 31-fold higher potency in cancer cells (A549 lung adenocarcinoma) vs. normal fibroblasts (NIH/3T3).
Antimicrobial Properties
The thiazole ring disrupts microbial enzyme function:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Dihydrofolate reductase inhibition |
| Escherichia coli | 16 | Cell wall synthesis interference |
| Candida albicans | 64 | Ergosterol biosynthesis blockade |
Enzyme Inhibition
-
Glutathione S-Transferase Omega 1 (GSTO1-1): Covalently binds to Cys32 via its acrylamide group (), modulating oxidative stress pathways .
-
Reverse Transcriptase (HIV-1): Inhibits viral replication with an EC of 0.8 µM, likely through allosteric site binding .
Pharmacokinetics and Toxicity
Absorption and Metabolism
-
Bioavailability: 58% in murine models, with peak plasma concentrations () achieved at 2 hours post-administration.
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, excreted renally.
Toxicity Profile
-
Acute Toxicity (LD): 320 mg/kg in rats, with adverse effects (ataxia, respiratory depression) observed at ≥100 mg/kg.
-
Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Comparative Analysis with Analogues
| Compound | Structural Variation | CDK9 IC (nM) | Selectivity (CDK9/CDK2) |
|---|---|---|---|
| This Compound | 4-Phenylthiazole | 7 | 80:1 |
| 4-Methylthiazole Analogue | Methyl at C4 | 45 | 12:1 |
| 2-Phenylthiazole Derivative | Phenyl at C2 | 22 | 30:1 |
The 4-phenyl substitution enhances CDK9 binding affinity by 6-fold compared to methyl analogues, attributed to π-π stacking with Phe103 in the kinase’s ATP-binding pocket .
Future Directions and Applications
Drug Development
-
Combination Therapies: Synergy with Bcl-2 inhibitors (e.g., venetoclax) could overcome resistance in hematologic malignancies .
-
Prodrug Design: Esterification of the hydrochloride moiety may improve oral bioavailability.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume